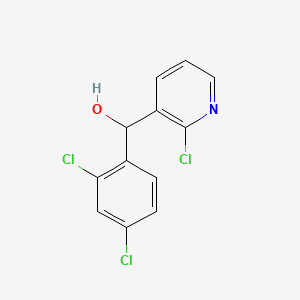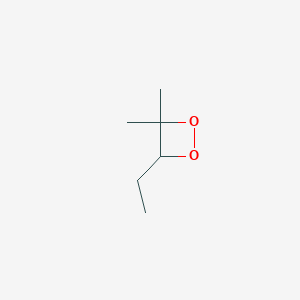
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties . The structure of this compound consists of a quinoxaline ring with a phenyl group and an aldehyde group at specific positions, along with two oxygen atoms bonded to the nitrogen atoms in the pyrazine ring.
Vorbereitungsmethoden
The synthesis of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide typically involves multi-step reactions. The oxidation of the nitrogen atoms in the pyrazine ring to form the 1,4-dioxide structure is a crucial step in the synthesis . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can convert the 1,4-dioxide structure back to the parent quinoxaline compound.
Substitution: The phenyl and aldehyde groups can be substituted with other functional groups to create novel derivatives with specific properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes and pathways. The compound can cause DNA damage in microbial and cancer cells, leading to cell death . It also interacts with various molecular targets, including proteins and enzymes involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is unique due to its specific structure and biological activities. Similar compounds include:
3-Methyl-2-quinoxalinacetyl-1,4-di-N-oxide (MEQ): Known for its antimicrobial properties.
3-Methyl-2-quinoxalinbenzenevinylketo-1,4-di-N-oxide (QCT): Exhibits antitumoral activities.
Quinoxaline-2-carboxylic acid 1,4-dioxide: Isolated from natural sources and has antibiotic properties.
These compounds share the quinoxaline 1,4-dioxide core structure but differ in their substituents and specific biological activities.
Eigenschaften
CAS-Nummer |
81485-18-9 |
|---|---|
Molekularformel |
C15H10N2O3 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-carbaldehyde |
InChI |
InChI=1S/C15H10N2O3/c18-10-14-15(11-6-2-1-3-7-11)17(20)13-9-5-4-8-12(13)16(14)19/h1-10H |
InChI-Schlüssel |
FCZVWICVFFQUNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


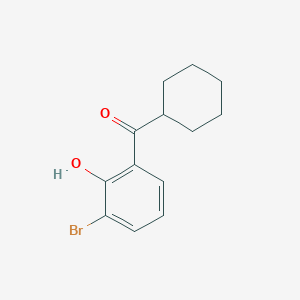
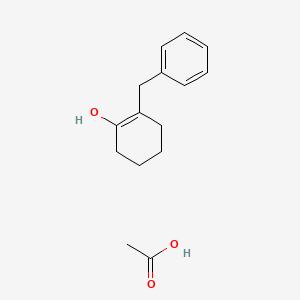
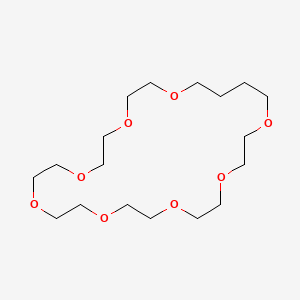
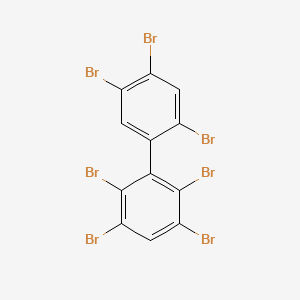

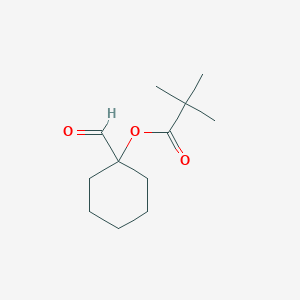
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)

![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)


![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
